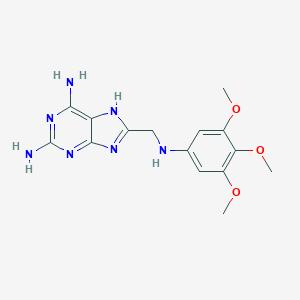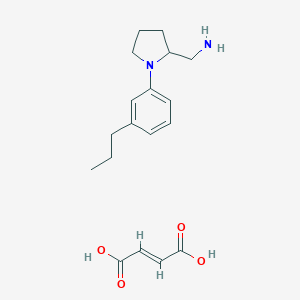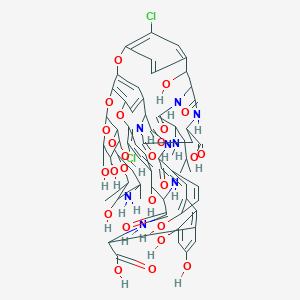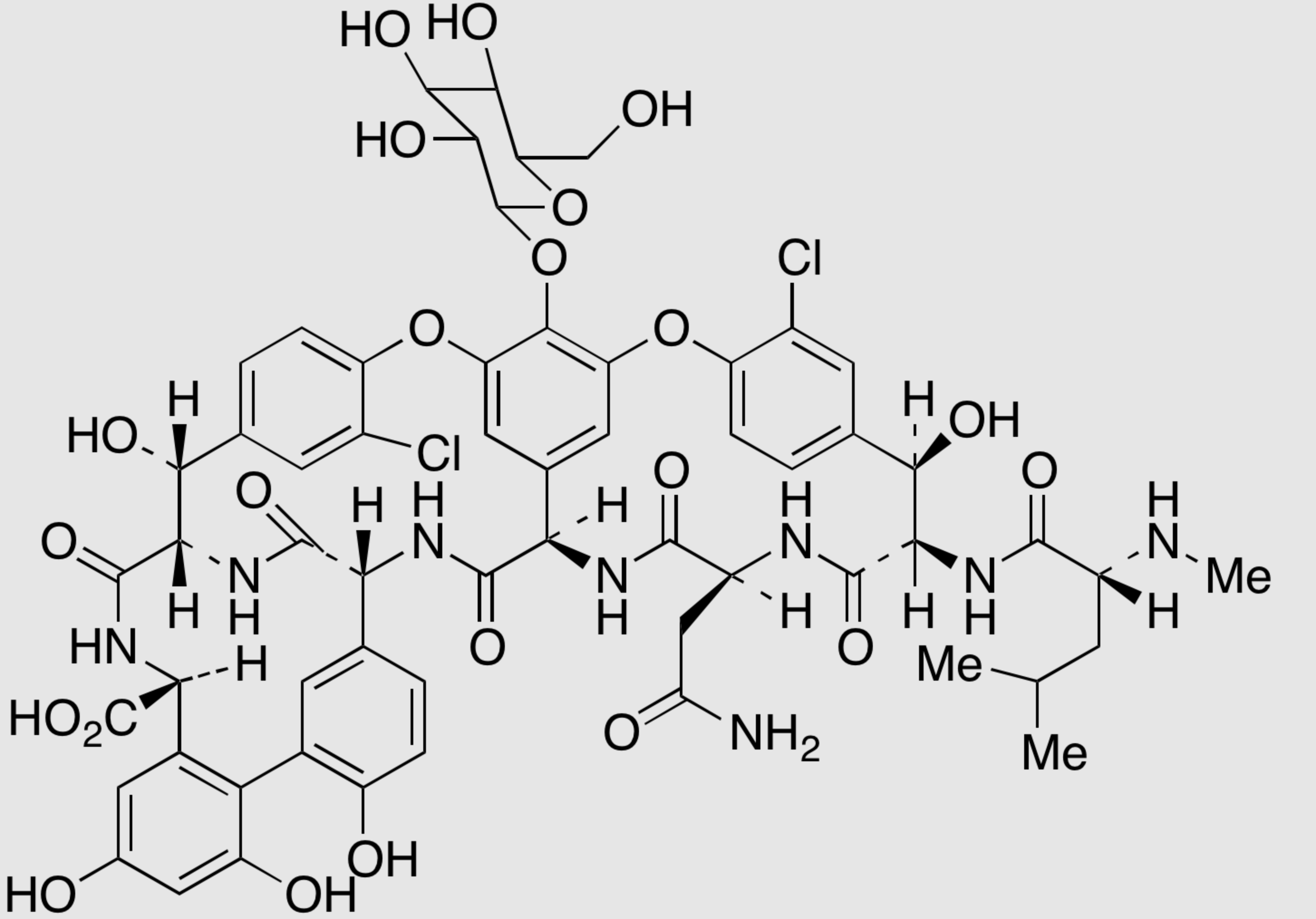![molecular formula C8H17N3O B139715 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone CAS No. 148716-35-2](/img/structure/B139715.png)
1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone” is a chemical compound with the CAS Number: 148716-35-2. It has a molecular weight of 171.24 and its IUPAC name is 2-(4-acetyl-1-piperazinyl)ethanamine .
Chemical Reactions Analysis
While specific chemical reactions involving “1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone” are not detailed in the available resources, related compounds have been studied. For example, electrochemically generated p-quinone imine participates in a Michael addition reaction with 2-SH-benzazoles leading to the disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
A study by Al-Masoudi et al. (2007) focused on the synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives, including a compound similar to "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone". These compounds were developed as potential non-nucleoside reverse transcriptase inhibitors for HIV, showing promising anti-HIV-1 and anti-HIV-2 activity in vitro (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antitumor Applications
Hakobyan et al. (2020) explored the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, investigating their effect on tumor DNA methylation in vitro. This study contributes to understanding the potential antitumor applications of compounds related to "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone" (Hakobyan et al., 2020).
Antipsychotic Applications
Bhosale et al. (2014) reported on the synthesis and pharmacological evaluation of biphenyl moiety linked with aryl piperazine, creating derivatives of "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone". These compounds exhibited significant anti-dopaminergic and anti-serotonergic activity, suggesting potential applications in antipsychotic treatments (Bhosale et al., 2014).
Analgesic and Anti-inflammatory Applications
A study by Palaska et al. (1993) synthesized derivatives of "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone" and evaluated their analgesic and anti-inflammatory activities. These compounds showed higher analgesic activity than aspirin and greater carrageenan edema inhibition than indomethacin, without inducing gastric ulceration (Palaska, Ünlü, Erdogan, Şafak, Gumusel, & Sunal, 1993).
Eigenschaften
IUPAC Name |
1-[4-(2-aminoethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXLKUJTTDIYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588473 |
Source


|
| Record name | 1-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone | |
CAS RN |
148716-35-2 |
Source


|
| Record name | 1-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


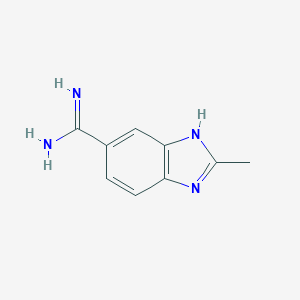
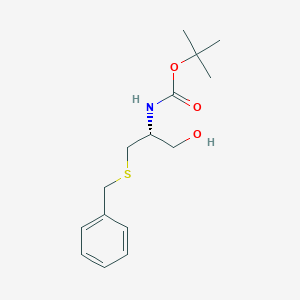
![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)



